molecular formula C10H21NO B15248281 Ethyl octanimidate

Ethyl octanimidate

Cat. No.: B15248281
M. Wt: 171.28 g/mol
InChI Key: NUXNOOGZAAZDQT-UHFFFAOYSA-N
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Description

Ethyl octanimidate is an organic compound that belongs to the class of esters. It is derived from octanoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl octanimidate can be synthesized through the esterification of octanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction is as follows:

C7H15COOH+C2H5OHC7H15COOC2H5+H2O\text{C}_7\text{H}_{15}\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_7\text{H}_{15}\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} C7​H15​COOH+C2​H5​OH→C7​H15​COOC2​H5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the reaction to completion. Additionally, the use of more efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl octanimidate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to primary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Octanoic acid and ethanol.

    Reduction: Primary alcohols.

    Substitution: Depending on the nucleophile, different substituted products.

Scientific Research Applications

Ethyl octanimidate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a solvent in certain reactions.

    Biology: In the study of esterases and other enzymes that catalyze ester hydrolysis.

    Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl octanimidate involves its interaction with enzymes and other biological molecules. For instance, esterases catalyze the hydrolysis of this compound, breaking it down into octanoic acid and ethanol. This reaction is crucial in various metabolic pathways and can influence the bioavailability and activity of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with similar properties but derived from acetic acid.

    Methyl butyrate: An ester with a shorter carbon chain, used in flavorings and fragrances.

    Ethyl butanoate: Similar in structure but with a different carbon chain length.

Uniqueness

Ethyl octanimidate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other esters might not be as effective.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

ethyl octanimidate

InChI

InChI=1S/C10H21NO/c1-3-5-6-7-8-9-10(11)12-4-2/h11H,3-9H2,1-2H3

InChI Key

NUXNOOGZAAZDQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=N)OCC

Origin of Product

United States

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